molecular formula C14H22O4 B12585462 Acetic acid--4-(hexyloxy)phenol (1/1) CAS No. 301336-57-2

Acetic acid--4-(hexyloxy)phenol (1/1)

Cat. No.: B12585462
CAS No.: 301336-57-2
M. Wt: 254.32 g/mol
InChI Key: OUJYQVKEBGUDDZ-UHFFFAOYSA-N
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Description

Acetic acid--4-(hexyloxy)phenol (1/1) is a synthetic organic compound characterized by an acetic acid moiety esterified to a 4-(hexyloxy)phenol group. Its molecular formula is C₁₄H₂₀O₃, comprising a hexyloxy chain (-O-C₆H₁₃) attached to a phenolic ring, which is further linked to an acetyl group (CH₃COO-).

Properties

CAS No.

301336-57-2

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

acetic acid;4-hexoxyphenol

InChI

InChI=1S/C12H18O2.C2H4O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;1-2(3)4/h6-9,13H,2-5,10H2,1H3;1H3,(H,3,4)

InChI Key

OUJYQVKEBGUDDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–4-(hexyloxy)phenol (1/1) typically involves the acetylation of 4-(hexyloxy)phenol with acetic anhydride. This reaction is usually carried out under solvent-free conditions using a catalyst such as Brønsted acidic ionic liquids . The reaction conditions include moderate temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Acetic acid–4-(hexyloxy)phenol (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products:

    Oxidation: Para-benzoquinone.

    Reduction: Hydroquinone.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

Acetic acid–4-(hexyloxy)phenol (1/1) has several scientific research applications:

Comparison with Similar Compounds

Key Structural and Functional Insights:

Alkoxy Chain Length : Compounds with longer alkoxy chains (e.g., octyloxy) exhibit higher lipophilicity but reduced solubility in polar solvents compared to hexyloxy derivatives .

Functional Groups: The presence of electron-withdrawing groups (e.g., -CN in 4-cyanobenzoate) enhances electronic properties for material science applications, whereas electron-donating groups (e.g., -OCH₃ in Ethyl 2-(4-hydroxyphenoxy)acetate) improve antioxidant activity .

Symmetry and Rigidity: Symmetrical structures, such as 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate, form stable liquid crystalline phases critical for display technologies, a property shared with the target compound due to its aromatic-acetyl balance .

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